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Introduction
Verofylline, a polysubstituted methylxanthine derivative, has been investigated for its potential

as a bronchodilator.[1] As a member of the xanthine family, its pharmacological effects are

primarily attributed to the modulation of two key biological targets: phosphodiesterases (PDEs)

and adenosine receptors. The structure-activity relationship (SAR) of xanthines has been a

subject of extensive research to optimize their potency, selectivity, and pharmacokinetic

properties. This technical guide provides an in-depth analysis of the SAR studies relevant to

Verofylline, focusing on the impact of structural modifications on its biological activities. While

direct and comprehensive SAR studies on Verofylline are limited in publicly available literature,

this guide synthesizes findings from studies on closely related 1,3,8-trisubstituted xanthine

analogs to infer the SAR of Verofylline.

Verofylline is chemically designated as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[2]

Its structure features a xanthine core with methyl groups at the N1 and C8 positions and a 2-

methylbutyl group at the N3 position. Understanding how modifications at these positions

influence its interaction with biological targets is crucial for the design of novel and improved

bronchodilator agents.

Core Structure and Key Positions for Modification
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The xanthine scaffold presents several key positions where chemical modifications can

significantly alter the pharmacological profile of the molecule. For Verofylline and its analogs,

the most critical positions for SAR studies are:

N1-position: Substitution at this position influences potency and selectivity for both

adenosine receptors and phosphodiesterases.

N3-position: The nature of the alkyl group at this position is a key determinant of

bronchodilator and PDE inhibitory activity.

N7-position: Substitution at this position generally reduces activity.

C8-position: Modifications at this position are crucial for adenosine receptor affinity and

selectivity.

Structure-Activity Relationship of Verofylline and
Analogs
The following sections detail the impact of substitutions at various positions on the xanthine

core, drawing parallels to the potential SAR of Verofylline.

N1-Position Substitution
Studies on various 1,3-dialkylxanthines have shown that the substituent at the N1 position

plays a significant role in determining the potency and selectivity of the compound. For

adenosine A1 receptor antagonism, the presence of a methyl group, as seen in Verofylline, is

common. However, increasing the alkyl chain length at the N1 position can sometimes lead to

enhanced activity, depending on the nature of the substituent at the C8 position.[3] In the

context of PDE inhibition, the 1-methyl group in conjunction with a 3-alkyl substituent, as in

Verofylline, contributes to the overall inhibitory potency.[4]

N3-Position Substitution: The 2-Methylbutyl Group
The 2-methylbutyl group at the N3 position of Verofylline is a key feature that distinguishes it

from more common xanthines like theophylline (1,3-dimethylxanthine). Research on a series of

N3-alkyl-xanthine derivatives has demonstrated a clear correlation between the nature of the

N3-substituent and bronchodilator activity.
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Increasing the alkyl chain length at the N3 position generally enhances the relaxant effect on

tracheal smooth muscle and the inhibitory activity against cAMP phosphodiesterase (PDE).[5]

Specifically, studies have shown that butylxanthine is a potent PDE inhibitor, and there is a

good correlation between the alkyl chain length and the inhibitory constant (Ki) for PDE. The

branched 2-methylbutyl group in Verofylline likely contributes to its specific interaction with the

active site of PDEs, influencing both its potency and pharmacokinetic profile.

Table 1: Effect of N3-Alkyl Substitution on Tracheal Relaxation and PDE Inhibition in Guinea

Pig Tracheal Smooth Muscle

N3-Substituent
Tracheal Relaxation (-log
EC50)

PDE Inhibition (Ki, µM)

Methyl 3.85 ± 0.08 120 ± 15

Ethyl 4.21 ± 0.09 85 ± 11

n-Propyl 4.55 ± 0.11 42 ± 6

n-Butyl 4.82 ± 0.13 18 ± 3

iso-Butyl 4.78 ± 0.12 25 ± 4

Data extrapolated from studies on N3-alkylxanthines to infer the role of the N3-substituent in

Verofylline.

C8-Position Substitution
The C8 position of the xanthine ring is a critical determinant of affinity and selectivity for

adenosine receptors. In Verofylline, this position is substituted with a methyl group. While this

contributes to its overall pharmacological profile, more significant enhancements in adenosine

receptor antagonism are often observed with larger, more complex substituents at the C8

position. For instance, the introduction of aryl or cycloalkyl groups at C8 can dramatically

increase affinity for A1 and A2A adenosine receptors. Therefore, while the 8-methyl group of

Verofylline contributes to its activity, it is likely that modifications at this position could lead to

analogs with significantly altered adenosine receptor interaction profiles.

Signaling Pathways
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The pharmacological effects of Verofylline and its analogs are primarily mediated through two

main signaling pathways:

Inhibition of Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second

messengers that play a crucial role in smooth muscle relaxation. By inhibiting PDEs,

particularly PDE3 and PDE4 in airway smooth muscle, xanthines like Verofylline increase

intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn

phosphorylates downstream targets, resulting in the relaxation of bronchial smooth muscle

and bronchodilation.
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Caption: Verofylline-mediated PDE inhibition pathway.

Antagonism of Adenosine Receptors: Adenosine, a naturally occurring nucleoside, can

induce bronchoconstriction in asthmatic individuals by acting on A1 and A2B adenosine

receptors on mast cells and bronchial smooth muscle. Xanthines are competitive antagonists

of these receptors. By blocking the action of adenosine, Verofylline can prevent

bronchoconstriction and reduce the release of inflammatory mediators from mast cells.

Verofylline

Adenosine Receptor
(A1, A2B)

Antagonizes

Adenosine

Activates
BronchoconstrictionLeads to

Click to download full resolution via product page

Caption: Verofylline's antagonism of adenosine receptors.
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the structure-activity

relationships of Verofylline and its analogs. The following are representative protocols for key

in vitro assays.

Bronchodilator Activity in Isolated Guinea Pig Trachea
This ex vivo model is widely used to assess the relaxant effect of compounds on airway smooth

muscle.

Experimental Workflow:
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Caption: Workflow for bronchodilator activity assay.
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Detailed Protocol:

Tissue Preparation: Male Hartley guinea pigs (300-500 g) are euthanized by cervical

dislocation. The trachea is excised and placed in Krebs-Henseleit solution (composition in

mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose

11.1). The trachea is cleaned of adhering connective tissue and cut into rings, 3-4 mm in

width.

Organ Bath Setup: Each tracheal ring is suspended between two stainless steel hooks in a

10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously

gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected

to an isometric force transducer. An optimal resting tension of 1 g is applied, and the tissues

are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15

minutes.

Experimental Procedure: After equilibration, the tracheal rings are contracted with a

submaximal concentration of a contractile agent such as histamine (1 µM) or acetylcholine (1

µM). Once a stable contractile plateau is reached, the Verofylline analog is added to the

organ bath in a cumulative manner, with increasing concentrations. The relaxant response is

recorded until the maximal effect is achieved.

Data Analysis: The relaxation induced by the test compound is expressed as a percentage of

the pre-contraction induced by the contractile agent. Concentration-response curves are

plotted, and the EC50 value (the concentration of the compound that produces 50% of the

maximal relaxation) is calculated using non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of different

PDE isozymes.

Experimental Workflow:
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Caption: Workflow for PDE inhibition assay.
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Detailed Protocol (Two-Step Radioenzymatic Assay):

Enzyme Source: Recombinant human PDE isozymes (e.g., PDE3A, PDE4B) are used.

Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing

assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), the PDE

enzyme, the test compound (Verofylline analog) at various concentrations, and the

substrate ([3H]-cAMP or [3H]-cGMP).

Incubation: The reaction is initiated by the addition of the radiolabeled substrate and

incubated at 30°C for a specific period (e.g., 15-30 minutes) during which the reaction is

linear. The reaction is then terminated, often by boiling for 1 minute.

Hydrolysis of 5'-AMP/GMP: The product of the PDE reaction, [3H]-5'-AMP or [3H]-5'-GMP, is

then hydrolyzed to the corresponding nucleoside ([3H]-adenosine or [3H]-guanosine) by the

addition of a 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and further incubation.

Separation and Quantification: The radiolabeled nucleoside product is separated from the

unreacted radiolabeled substrate using anion-exchange resin (e.g., Dowex AG1-X8). The

radioactivity of the eluate containing the nucleoside is then quantified by liquid scintillation

counting.

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the

test compound relative to a control without the inhibitor. The IC50 value (the concentration of

the inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear

regression analysis of the concentration-inhibition curve. A spectrophotometric malachite

green inhibition assay can also be used as an alternative method.

Conclusion
The structure-activity relationship of Verofylline, as inferred from studies on related xanthine

derivatives, highlights the critical role of substitutions at the N1, N3, and C8 positions in

modulating its pharmacological profile. The 2-methylbutyl group at the N3 position is a key

determinant of its bronchodilator and PDE inhibitory activity, with the chain length and

branching influencing potency. The 1-methyl and 8-methyl groups also contribute to its activity,

although modifications at the C8 position, in particular, offer a promising avenue for developing

analogs with enhanced adenosine receptor selectivity. The dual mechanism of action, involving
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both PDE inhibition and adenosine receptor antagonism, provides a solid foundation for the

therapeutic potential of Verofylline and its derivatives in respiratory diseases. Further

synthesis and biological evaluation of novel Verofylline analogs, guided by the SAR principles

outlined in this guide, will be instrumental in the development of next-generation

bronchodilators with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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